![molecular formula C19H28FN3O2 B5906329 N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide](/img/structure/B5906329.png)
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide, also known as AZD4547, is a small molecule inhibitor that targets fibroblast growth factor receptor (FGFR) tyrosine kinases. This compound has garnered significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Wirkmechanismus
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide binds to the ATP-binding site of FGFRs, thereby preventing their activation and downstream signaling. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide has been shown to have significant biochemical and physiological effects in cancer cells. It inhibits tumor growth, induces apoptosis, and reduces angiogenesis, thereby preventing the formation of new blood vessels that support tumor growth. Additionally, N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide has several advantages for lab experiments. It is a potent and selective inhibitor of FGFRs, making it an ideal tool for studying the role of FGFRs in cancer. Additionally, it has been shown to have low toxicity and good pharmacokinetic properties, making it suitable for in vivo studies. However, N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide has some limitations, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide. One area of interest is the development of combination therapies that include N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide and other cancer treatments. Additionally, there is a need for further studies to determine the optimal dosing and administration of N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide in different types of cancer. Finally, research is needed to identify biomarkers that can predict the response to N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide treatment in cancer patients.
Synthesemethoden
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide can be synthesized through a multi-step process involving the reaction of 2-fluoro-4-nitrobenzoic acid with 2-azepan-1-ylethylamine followed by reduction and coupling reactions. The final product is obtained through purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide has been extensively studied for its potential use in cancer treatment. FGFRs are known to play a critical role in tumor growth and progression, and their overexpression has been linked to several types of cancer, including breast, lung, and bladder cancer. N-{3-[(2-azepan-1-ylethyl)(methyl)amino]-3-oxopropyl}-2-fluorobenzamide inhibits FGFRs, thereby preventing tumor growth and inducing apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
N-[3-[2-(azepan-1-yl)ethyl-methylamino]-3-oxopropyl]-2-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28FN3O2/c1-22(14-15-23-12-6-2-3-7-13-23)18(24)10-11-21-19(25)16-8-4-5-9-17(16)20/h4-5,8-9H,2-3,6-7,10-15H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRNQLRCVYYHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN1CCCCCC1)C(=O)CCNC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.